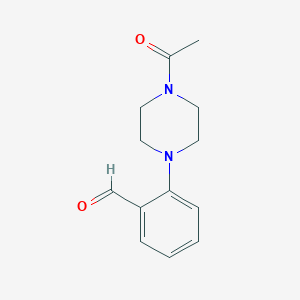

2-(4-Acetylpiperazin-1-yl)benzaldehyde

説明

特性

IUPAC Name |

2-(4-acetylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-11(17)14-6-8-15(9-7-14)13-5-3-2-4-12(13)10-16/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKXHZVBHCEHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021240-06-1 | |

| Record name | 2-(4-acetylpiperazin-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(4-Acetylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection.

Chemical Structure

The compound features a piperazine ring substituted with an acetyl group and a benzaldehyde moiety, which may contribute to its biological properties. The structural formula is as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

- Neuroprotective Effects : The compound may have potential as an inhibitor of acetylcholinesterase, which is relevant for treating neurodegenerative diseases such as Alzheimer's.

Anticancer Activity

A study investigated the cytotoxic effects of various benzaldehyde derivatives, including this compound, on different cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, suggesting that this compound could be a viable candidate for further development in cancer therapies.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 25 | Induction of apoptosis |

| This compound | HeLa (cervical cancer) | 30 | Cell cycle arrest |

Neuroprotective Effects

Research has also focused on the potential neuroprotective effects of this compound. In vitro studies have demonstrated that it can inhibit acetylcholinesterase activity, which is crucial for maintaining cholinergic signaling in the brain.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Docking studies suggest that the compound binds effectively to active sites of enzymes like acetylcholinesterase and various kinases involved in cancer progression.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₆N₂O₂

- Molecular Weight : 232.28 g/mol

- Structure : The compound features a piperazine ring, which is often associated with enhanced bioactivity, especially in neuroactive compounds.

Pharmaceutical Development

2-(4-Acetylpiperazin-1-yl)benzaldehyde serves as a scaffold for the synthesis of various derivatives aimed at treating neurological disorders. Its derivatives have been explored as potential acetylcholinesterase inhibitors (AChEIs), which are crucial in increasing acetylcholine levels in the brain, thereby enhancing cognitive function.

Case Study : A series of derivatives synthesized from this compound were evaluated for their AChEI activity, showing promising results in enhancing cognitive performance in animal models.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. Studies have demonstrated its effectiveness against certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer cells, leading to apoptosis through specific signaling pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary findings suggest that it may possess significant efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Study : Testing against common pathogens revealed that certain derivatives displayed strong antibacterial activity, particularly against Gram-positive bacteria.

Future Research Directions

Further investigations are warranted to explore:

- The detailed mechanisms underlying its biological activities.

- The synthesis of novel derivatives with improved efficacy and reduced toxicity.

- Clinical trials to evaluate safety and effectiveness in humans.

類似化合物との比較

Structural and Electronic Comparisons

- Positional Isomerism : The ortho vs. para substitution of the acetylpiperazinyl group on benzaldehyde (e.g., 2- vs. 4-position) significantly influences reactivity. For instance, the para isomer (4-(4-acetylpiperazin-1-yl)benzaldehyde) is used in phthalocyanine synthesis due to its steric accessibility for cyclotetramerization , whereas the ortho isomer may favor intramolecular interactions in smaller molecules.

- Substituent Effects: Replacing the acetylpiperazinyl group with a diphenylphosphino group (as in 2-(diphenylphosphino)benzaldehyde) introduces strong metal-coordinating properties, enabling the formation of Pd(II) and Ni(II) complexes with anticancer activity . In contrast, the acetylpiperazinyl group enhances solubility and hydrogen-bonding capacity, critical for drug-like molecules .

準備方法

Synthesis Overview

The synthesis of 2-(4-Acetylpiperazin-1-yl)benzaldehyde primarily involves a nucleophilic aromatic substitution reaction between 1-(piperazin-1-yl)ethan-1-one (acetylpiperazine) and 4-fluorobenzaldehyde under basic conditions. This method has been reported with variations in reaction time, solvent, and reagents but generally follows a similar protocol.

Detailed Preparation Method

- Starting materials:

- 1-(Piperazin-1-yl)ethan-1-one (acetylpiperazine)

- 4-Fluorobenzaldehyde

- Base: Potassium carbonate (K2CO3)

- Solvent: Dimethylformamide (DMF)

- Reaction conditions: Reflux (typically 24–36 hours)

- Equimolar amounts of 1-(piperazin-1-yl)ethan-1-one and 4-fluorobenzaldehyde are dissolved in DMF.

- Potassium carbonate is added as a base to facilitate the nucleophilic substitution on the fluorobenzaldehyde.

- The reaction mixture is refluxed for an extended period (24 to 36 hours) to ensure completion.

- After reflux, the mixture is cooled and poured into ice water, causing the product to precipitate as a solid.

- The solid product is filtered, washed multiple times with water to remove impurities, and dried.

2.3. Yield and Physical Properties

- The product typically solidifies upon cooling.

- Yields reported are generally high, around 70–80%.

- The product can be recrystallized from ethanol for purification.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-(Piperazin-1-yl)ethan-1-one + 4-fluorobenzaldehyde | K2CO3, DMF, reflux 24–36 h | This compound | ~75 | Nucleophilic aromatic substitution reaction |

Characterization and Confirmation

The structure and purity of the synthesized this compound have been confirmed by:

- Nuclear Magnetic Resonance (NMR): Both ^1H-NMR and ^13C-NMR spectra show characteristic signals corresponding to the piperazine ring protons, acetyl methyl group, aromatic protons, and aldehyde proton.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and molecular formula.

- Melting Point Determination: Provides purity indication.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

Variations and Related Syntheses

In related studies, similar compounds such as 4-(4-methylpiperazin-1-yl)benzaldehyde have been synthesized using analogous methods, substituting acetyl with methyl groups on the piperazine ring. These procedures reinforce the robustness of the nucleophilic aromatic substitution approach with potassium carbonate in DMF as a solvent.

Research Findings and Notes

- Reaction Time: Longer reflux times (up to 36 hours) ensure higher conversion rates.

- Solvent Choice: DMF is preferred due to its ability to dissolve both reactants and base and to withstand high temperatures.

- Base Role: Potassium carbonate acts to deprotonate the piperazine nitrogen, increasing nucleophilicity for substitution on the fluorobenzaldehyde.

- Purification: Precipitation in ice water followed by filtration is an effective isolation method.

- Spectroscopic Data: Consistent NMR and HRMS data confirm the identity and purity of the compound.

Summary Table of Key Data from Synthesis

| Parameter | Details |

|---|---|

| Starting materials | 1-(Piperazin-1-yl)ethan-1-one, 4-fluorobenzaldehyde |

| Molar ratio | 1:1 |

| Base | Potassium carbonate |

| Solvent | Dimethylformamide (DMF) |

| Reaction temperature | Reflux (approx. 150°C for DMF) |

| Reaction time | 24–36 hours |

| Isolation method | Cooling, precipitation in ice water, filtration |

| Purification | Washing with water, drying, recrystallization |

| Yield | Approximately 70–80% |

| Characterization techniques | ^1H-NMR, ^13C-NMR, HRMS, TLC, melting point |

Q & A

Basic: What are the common synthetic routes for 2-(4-Acetylpiperazin-1-yl)benzaldehyde?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A standard method involves reacting 1-(piperazin-1-yl)ethan-1-one with a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) in dimethylformamide (DMF) using potassium carbonate as a base under reflux (36 hours), followed by isolation via ice-water precipitation . Alternative routes include sulfonylation with 4-formylbenzenesulfonyl chloride and 1-acetylpiperazine, yielding the product at 34% after purification . Solvent choice (e.g., DMF vs. dichloromethane) and reaction time significantly influence efficiency .

Advanced: How can reaction conditions be systematically optimized to improve yield and purity?

Answer:

Optimization requires evaluating:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics but may increase side reactions .

- Base strength : Potassium carbonate facilitates deprotonation in DMF, while weaker bases may require longer reaction times .

- Temperature : Reflux conditions (e.g., 80–100°C) balance reaction rate and decomposition risks .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures can improve purity, as seen in thiosemicarbazone derivative syntheses .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching observed and calculated [M+H]+ peaks .

- NMR Spectroscopy :

- UHPLC-MS : Assesses purity (>95% is typical for bioactive intermediates) .

Advanced: How can researchers design biological activity assays for derivatives of this compound?

Answer:

- Target Selection : Derivatives like thiosemicarbazones are evaluated for antimicrobial or anticancer activity via cytotoxicity assays (e.g., MTT) .

- Protein Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding to targets like protein-protein interaction stabilizers .

- Molecular Docking : Pre-screen derivatives against crystallographic protein structures (e.g., using AutoDock Vina) to prioritize synthesis .

Advanced: How should researchers address contradictions in reported synthesis yields or purity?

Answer:

- Reaction Scale : Small-scale reactions (e.g., 30 mg in ) may exhibit lower yields due to purification losses compared to gram-scale syntheses .

- Byproduct Formation : Monitor intermediates via TLC to identify side products (e.g., over-sulfonylation in ) .

- Reproducibility : Strict control of anhydrous conditions and inert atmospheres minimizes variability, as highlighted in piperazine-based syntheses .

Basic: What crystallographic tools are recommended for structural analysis of this compound?

Answer:

- SHELX Suite : SHELXL refines small-molecule structures against X-ray diffraction data, particularly for high-resolution or twinned crystals .

- CIF Validation : Cross-check bond lengths and angles with databases (e.g., Cambridge Structural Database) to confirm geometric accuracy .

Advanced: How do substituents on the benzaldehyde or piperazine moieties influence reactivity?

Answer:

- Electron-Withdrawing Groups (EWGs) : 4-Fluoro substituents activate the benzaldehyde ring for nucleophilic substitution, accelerating piperazine coupling .

- Steric Effects : Bulky groups on the piperazine nitrogen (e.g., acetyl vs. methyl) may hinder ring closure in thiazole derivatives .

- Solubility : Hydrophobic substituents (e.g., phenyl groups) reduce aqueous solubility, necessitating DMSO or DMF for biological testing .

Advanced: What computational methods support the rational design of derivatives with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .

- Molecular Dynamics (MD) : Simulates ligand-protein binding stability over time, identifying critical interactions (e.g., hydrogen bonds with active-site residues) .

- QSAR Modeling : Correlates substituent descriptors (e.g., logP, polar surface area) with bioactivity data to optimize pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。